Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Description
Contextualization within Functional Monomers and Polymer Chemistry
In the realm of polymer chemistry, functional monomers are compounds that possess reactive groups, which can be utilized for polymerization and subsequent chemical modification. Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a prime example of such a monomer. wikipedia.org Its methacrylate (B99206) group is readily polymerizable via free-radical polymerization, forming the backbone of a polymer chain. rsc.org Simultaneously, the pendant epoxide group remains available for a variety of post-polymerization modification reactions. rsc.orgrsc.org
This dual reactivity allows for the creation of polymers with precisely controlled architectures and functionalities. nih.gov The methacrylate component contributes to the formation of the main polymer chain, while the epoxide group serves as a handle for introducing a wide array of chemical moieties. This versatility makes this compound a cornerstone in the design of advanced materials for a multitude of applications, including coatings, adhesives, and biomedical devices. guidechem.comchemicalsunited.com
Historical Development of Epoxide and Methacrylate Systems in Polymer Science
The development of epoxide and methacrylate systems in polymer science has followed distinct yet ultimately converging paths. The journey of epoxy resins began in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This was followed by the work of the Swiss chemist Pierre Castan, who in the late 1930s, synthesized early epoxide-based resins that could be hardened with anhydrides, initially for dental applications. epoxy.acepoxyflooringtech.com.au In the United States, Sylvan Greenlee at Devoe & Raynolds patented epoxy formulations in the early 1940s, focusing on coatings and adhesives. epoxy-europe.euepoxy.ac
The history of methacrylates dates back to the early 19th century with the first synthesis of acrylic acid. gantrade.com Methacrylic acid was then formulated in 1865. wikipedia.org However, it was not until the 1930s that the polymerization of methyl methacrylate gained prominence, with its commercialization by Röhm & Haas as Plexiglas. gantrade.comwikipedia.org The first commercial production of methyl methacrylate began in Germany in 1933. nih.gov
The combination of these two functionalities in a single molecule, this compound, provided polymer chemists with a powerful tool for creating materials that benefit from the properties of both classes of polymers.
Significance of this compound for Tailored Polymer Synthesis and Modification
The significance of this compound lies in its ability to facilitate the synthesis of polymers with tailored properties. The methacrylate group allows for its incorporation into a polymer backbone using controlled polymerization techniques, which enables the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers. rsc.org
The true versatility of this monomer is realized through the reactivity of the pendant epoxide group. This three-membered ring can be opened by a variety of nucleophiles, including amines, thiols, and carboxylic acids, in post-polymerization modification reactions. rsc.orgnih.gov This allows for the introduction of a wide range of functional groups along the polymer chain, thereby tailoring the polymer's physical and chemical properties. For instance, the introduction of hydrophilic groups can render a polymer water-soluble, while the attachment of specific biomolecules can create materials for biomedical applications. rsc.org This ability to fine-tune polymer properties makes this compound an invaluable monomer in the development of high-performance materials. gminsights.com
Research Scope and Objectives Pertaining to this compound
Current research on this compound is broad and multifaceted, driven by the increasing demand for advanced materials in various industries. gminsights.comgrandviewresearch.com A significant area of focus is the development of sustainable and bio-based alternatives to traditional petrochemical-based monomers. chemicalsunited.comgminsights.com Researchers are exploring new, more efficient, and environmentally friendly synthesis routes for this compound.
Another key research objective is the expansion of its applications in high-performance sectors. This includes its use in the formulation of advanced coatings and adhesives with enhanced durability and adhesion. chemicalsunited.comtransparencymarketresearch.com In the electronics industry, there is growing interest in its use for producing materials with superior electrical insulation properties for applications such as printed circuit boards and semiconductor packaging. gminsights.comtransparencymarketresearch.com Furthermore, ongoing research aims to leverage the unique reactivity of this compound to create novel functional polymers for emerging technologies, such as self-healing materials and drug delivery systems. nih.govmdpi.com The selective polymerization of the epoxide group, leaving the methacrylate group available for subsequent reactions, is another area of active investigation. acs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHAJWVOAJZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26061-90-5, 119433-93-1 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
| Record name | Ethylene-glycidyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26061-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119433-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26061-90-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate
Established Routes via Esterification of Precursors
The industrial production of oxiran-2-ylmethyl 2-methylprop-2-enoate has traditionally relied on two primary esterification-based strategies: direct synthesis from methacrylic acid and epichlorohydrin (B41342), and transesterification involving methyl methacrylate (B99206) and glycidol (B123203). google.com
Direct Synthesis Approaches
The most common direct synthesis route involves the reaction of methacrylic acid or its alkali metal salt with epichlorohydrin. nus.edu.sg This process can be performed in one or two steps.
Two-Step Process: The first step involves the reaction of methacrylic acid with epichlorohydrin, often in the presence of a catalyst like a quaternary ammonium (B1175870) salt, to form an intermediate, 3-chloro-2-hydroxypropyl methacrylate. nus.edu.sggoogle.com This intermediate is subsequently dehydrochlorinated in a ring-closure reaction using an alkaline solution to yield the final glycidyl (B131873) methacrylate product. nus.edu.sgphasetransfercatalysis.com
One-Step Process: Alternatively, an alkali metal salt of methacrylic acid (like sodium methacrylate) is reacted directly with epichlorohydrin in the presence of a phase transfer catalyst. google.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com Controlling the water content in the reaction system to a range of 500 to 2000 ppm is crucial for achieving high purity and minimizing residual chlorine compounds. google.com
These methods, while effective, can result in chlorine impurities in the final product. google.com
Transesterification Pathways
Transesterification, or ester exchange, offers an alternative pathway that can produce a product with significantly lower chloride content. google.com This method typically involves the reaction of an acrylic ester, such as methyl methacrylate, with glycidol. google.compatsnap.com
The reaction is conducted in the presence of a catalyst. A variety of catalysts can be used, including phosphines, strong alkali catalysts like sodium methylate, and pyridine (B92270) or its derivatives. google.comgoogle.com The use of pyridine-based catalysts has been shown to significantly shorten the reaction time. google.com A key aspect of this process is the removal of the methanol (B129727) byproduct, often through distillation under reduced pressure, to drive the reaction equilibrium towards the product. google.comgoogle.com The reaction mechanisms can be complex, with potential competition between transesterification and the ring-opening of the epoxide group, particularly when modifying macromolecules in aqueous solutions. researchgate.netacs.orgresearchgate.net
Novel and Green Chemistry Synthetic Protocols for Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Recent research has focused on developing more sustainable and efficient synthetic protocols, emphasizing the use of advanced catalytic systems and environmentally benign methodologies.
| Synthetic Route | Catalyst Type | Example Catalyst | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| Direct Synthesis (Methacrylic Acid Salt + Epichlorohydrin) | Quaternary Ammonium Salt (PTC) | Tetramethylammonium Chloride | Reaction temperature 80-120°C; Water content 500-2000 ppm improves purity. | google.com |
| Transesterification (Methyl Methacrylate + Glycidol) | Pyridine Derivative | Pyridine | Shortens reaction time to 0.5-5 hours at 50-100°C. | google.com |
| Transesterification (Methyl Methacrylate + Glycidol) | Strong Alkali | Sodium Methylate | Yield of 95% with immediate removal of methanol byproduct. | google.com |
| Enzymatic Transesterification ((Meth)acrylate Vinyl Ester + Glycidol) | Enzyme (Biocatalyst) | Novozym 435 | 100% yield after 6 hours at 60°C in Sponge Like Ionic Liquids. | rsc.org |
Sustainable Synthesis Methodologies
Green chemistry principles are increasingly being applied to the synthesis of oxiran-2-ylmethyl 2-methylprop-2-enoate. A notable development is the chemo-enzymatic process, which offers a more sustainable alternative. rsc.org One such process involves the enzymatic transesterification of a vinyl ester of methacrylate with glycidol. rsc.orgum.es This reaction can be performed in a "Sponge Like Ionic Liquid" medium, achieving a 100% yield after 6 hours at a mild temperature of 60°C. rsc.org This system allows for the simple isolation of the product and the recovery and reuse of the biocatalyst and ionic liquid for multiple cycles without loss of performance. rsc.org Another green approach involves using horseradish peroxidase as a catalyst for the polymerization of glycidyl methacrylate to create coatings, avoiding more hazardous conventional catalysts. rsc.org
Purification and Isolation Techniques for Research-Grade this compound
Obtaining high-purity oxiran-2-ylmethyl 2-methylprop-2-enoate is essential for its application in advanced materials. The purification process typically involves multiple steps to remove unreacted starting materials, byproducts, and residual catalysts. google.com
Distillation under reduced pressure is a primary method for purification. google.com A multi-stage distillation process can be employed to effectively separate impurities. google.com For instance, a first stage can remove light impurities like epichlorohydrin by forming a heteroazeotrope with a solvent such as water. google.com A subsequent distillation, also in the presence of a solvent that forms an azeotrope with the product, can then separate the pure glycidyl methacrylate from heavier impurities. google.com
Washing steps are also common. The reaction mixture may be washed with a dilute aqueous solution of sodium hydroxide (B78521) to neutralize acidic components and remove certain byproducts. google.com Following synthesis via the reaction of an alkali metal salt with epichlorohydrin, the product is washed with water to eliminate the sodium chloride formed during the reaction. For specialized applications, such as the purification of glucosinolates from plant extracts, adsorbents based on poly(glycidyl methacrylate) have been prepared and used in column chromatography, demonstrating the material's utility in separation processes. nih.govmdpi.com
Polymerization Mechanisms and Kinetics of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate
Radical Polymerization of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Radical polymerization is a widely employed method for the polymerization of GMA, primarily targeting the methacrylate (B99206) group while preserving the integrity of the epoxy ring for subsequent reactions. This approach can be broadly categorized into conventional free-radical polymerization and controlled radical polymerization (CRP) techniques.
Conventional free-radical homopolymerization of GMA is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. The polymerization proceeds via the standard steps of initiation, propagation, and termination. The kinetics of GMA homopolymerization have been investigated under various conditions. For instance, the free-radical copolymerization of GMA with other monomers has been studied to determine monomer reactivity ratios, which provide insight into the relative reactivity of GMA. In the copolymerization with butyl acrylate (B77674), GMA generally exhibits higher reactivity. rsc.org
The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. During conventional radical polymerization, challenges such as excessive crosslinking through the oxirane group can lead to the formation of gelled materials, which restricts the application of the resulting polymer. acs.org
| Initiator | Solvent | Temperature (°C) | Key Findings |
|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | Toluene | 70 | Used in the synthesis of copolymers to study reactivity ratios. youtube.com |
| Potassium persulfate (KPS) | Water (Emulsion) | 75 | In emulsion copolymerization with butyl acrylate, GMA's reactivity ratio was found to be reduced compared to homogeneous polymerizations due to its relative water-solubility. rsc.org |
Controlled radical polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. Several CRP methods have been successfully applied to the polymerization of GMA.
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for polymerizing GMA. This technique typically employs a transition metal complex, most commonly copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains. This reversible activation-deactivation equilibrium minimizes termination reactions, allowing for controlled chain growth.
The ATRP of GMA has been successfully carried out in both bulk and solution, using various initiators and catalyst systems. acs.orgrsc.org For instance, the polymerization can be initiated by ethyl 2-bromoisobutyrate with a copper(I) halide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. acs.org The choice of solvent significantly impacts the control over the polymerization, with diphenyl ether showing good results in maintaining low polydispersity. rsc.org The pendant glycidyl (B131873) group of the resulting PGMA remains unaffected during ATRP, making it available for further chemical modifications. acs.org
| Catalyst System | Initiator | Solvent | Temperature (°C) | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |
|---|---|---|---|---|---|---|
| CuBr/dNbpy | Ethyl 2-bromoisobutyrate | Anisole | 70 | 76 | 14,800 | 1.17 |
| Fe(0)/Cu(II)Br2 | Not specified | Not specified | Room Temperature | >90 | Not specified | <1.1 |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that has been successfully applied to GMA. The control in RAFT polymerization is achieved through the use of a chain transfer agent, known as a RAFT agent, which reversibly reacts with the propagating polymer chains.
The RAFT polymerization of GMA can be conducted in bulk or solution, using common initiators like AIBN. uliege.be The polymerization exhibits first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion, which are characteristics of a controlled polymerization process. uliege.be The polydispersities of the polymers are typically low, even at high conversions. uliege.be The epoxy group remains intact after RAFT polymerization. uliege.be
| RAFT Agent | Initiator | Conditions | Time (min) | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |
|---|---|---|---|---|---|---|
| 2-cyanoprop-2-yl 1-dithionaphthalate (CPDN) | AIBN | Bulk, 60°C | Not specified | Up to 96.7 | Linear increase with conversion | Low |
| Not specified | Not specified | Dispersion in mineral oil, 70°C | 150 | >99 | Linear increase with conversion | <1.22 |
Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, thereby controlling the polymerization. While NMP of methacrylates can be challenging, it has been successfully applied to GMA, often in the presence of a comonomer like styrene (B11656) to enhance control. cmu.edu
The controlled/living photoradical polymerization of GMA has been achieved using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator. acs.org This method allows for the polymerization to proceed at the vinyl group while preserving the oxirane ring structure. acs.org The living nature of this polymerization is confirmed by a linear increase in molecular weight with conversion and low polydispersity indices. acs.org
| Mediator | Initiator | Conditions | Conversion (%) | M_n (g/mol) | PDI (M_w/M_n) |
|---|---|---|---|---|---|
| MTEMPO | (2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Bulk, photopolymerization | 58 | 13,300 | 1.48 |
| SG1-based alkoxyamine | - | Copolymerization with styrene, 90°C | ~50 | Linear evolution with conversion | 1.22–1.44 |
Controlled Radical Polymerization (CRP) of this compound
Anionic and Cationic Polymerization of this compound
The polymerization of GMA via anionic and cationic mechanisms is complicated by the presence of the two reactive functional groups. The choice of initiator and reaction conditions determines whether the polymerization proceeds through the vinyl group or the epoxy ring.
Anionic Polymerization
Anionic polymerization of GMA is challenging due to the high reactivity of the epoxy group, which can undergo side reactions with the anionic initiator or the propagating chain end. However, under carefully controlled conditions, it is possible to achieve the polymerization of the methacrylate group while leaving the epoxy ring intact. This typically requires low temperatures (e.g., -78°C) and specific initiator systems, such as organolithium compounds (e.g., sBuLi) complexed with lithium chloride (LiCl) in a polar solvent like tetrahydrofuran (B95107) (THF). scirp.orgmdpi.com The LiCl helps to stabilize the active centers and suppress side reactions. mdpi.com Even with these precautions, achieving a truly "living" anionic homopolymerization of GMA is difficult, and the resulting polymers may have broader molecular weight distributions compared to those obtained by CRP methods. scirp.org
A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum (B85569) initiating system has been shown to selectively achieve the ring-opening polymerization of the epoxide group, yielding poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.org
Cationic Polymerization
In cationic polymerization, both the vinyl group and the epoxy ring of GMA can be reactive, leading to complex reaction pathways. The polymerization can proceed through either the vinyl group or the epoxy ring, or both, depending on the initiator and reaction conditions. Cationic ring-opening polymerization of the epoxy group can be initiated by strong acids or Lewis acids. For instance, a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+) has been used as a solid acid catalyst to initiate the cationic ring-opening polymerization of GMA, resulting in a polyether backbone with pendant methacrylate groups. The proposed mechanism involves the protonation of the epoxy ring by the catalyst, followed by propagation through the conventional cationic ring-opening mechanism.
Photosensitive onium salts can act as photo-acid generators, initiating the cationic ring-opening polymerization of the oxirane ring upon UV irradiation. However, in some systems, these onium salts can also act as accelerators for controlled/living photoradical polymerization of the methacrylate group. The selectivity between these two pathways is a key aspect of the cationic polymerization of GMA.
Exploration of Initiator Systems
The choice of initiator system is critical as it dictates which functional group on the this compound monomer will polymerize and the nature of the polymerization (e.g., controlled/living vs. conventional). A wide array of initiator systems has been explored for this monomer.
Radical Polymerization Initiators: Conventional free-radical polymerization is commonly initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). guidechem.comresearchgate.net These systems typically target the methacrylate double bond. researchgate.net
Controlled Radical Polymerization (CRP) Systems: Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound, yielding polymers with predictable molecular weights and low dispersity. tandfonline.com Common ATRP initiator systems include an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) paired with a copper halide catalyst (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or 2,2′-bipyridine). tandfonline.comresearchgate.netscribd.com
Anionic Polymerization Initiators: Anionic polymerization can be directed to either the methacrylate group or the epoxide ring, depending on the initiator and reaction conditions.
For the methacrylate group: Simple alkyl lithium initiators like sec-butyllithium (B1581126) (sBuLi), when complexed with lithium chloride (LiCl), can initiate the polymerization of the methacrylate moiety. uliege.be Other systems include lithium organocuprates such as nBuCu(NCy2)Li. worldscientific.comworldscientific.com
For the epoxide group (Ring-Opening): A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum initiating system has been shown to selectively polymerize the epoxide ring, leaving the methacrylate group intact. acs.orgacs.orgresearchgate.net
Cationic Ring-Opening Polymerization (ROP) Initiators: The epoxide ring is susceptible to cationic ROP. Solid acid catalysts, such as Maghnite-H+, a proton-exchanged montmorillonite clay, have been effectively used to initiate the cationic ROP of the oxirane moiety. researchgate.netresearchgate.net
| Polymerization Type | Initiator System Components | Target Group | Reference(s) |
| Free Radical | 2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Methacrylate | guidechem.comresearchgate.net |
| ATRP | Ethyl 2-bromoisobutyrate / CuBr / PMDETA | Methacrylate | researchgate.netscribd.com |
| Anionic | sec-Butyllithium (sBuLi) / LiCl | Methacrylate | uliege.be |
| Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | Epoxide | acs.orgacs.orgresearchgate.net |
| Cationic ROP | Maghnite-H+ (proton-exchanged montmorillonite clay) | Epoxide | researchgate.netresearchgate.net |
Chain Propagation and Termination in Non-Radical Polymerization
Non-radical polymerization of this compound, including anionic and cationic pathways, offers alternative routes to polymer synthesis, often with distinct propagation and termination characteristics.
In the anionic polymerization of the methacrylate group, initiated by systems like sBuLi/LiCl, propagation occurs via the attack of the carbanionic chain end on the double bond of the incoming monomer. uliege.be This process can exhibit "living" characteristics, meaning there are no inherent termination steps. The chains will continue to grow as long as the monomer is available. Termination in these systems typically occurs through reaction with impurities (like water or alcohols) or by the deliberate addition of a quenching agent.
For the anionic ring-opening polymerization of the epoxide group, the propagating species is an alkoxide anion. rsc.org Propagation proceeds through the nucleophilic attack of this alkoxide on the carbon atom of the epoxide ring of another monomer. acs.org Similar to living anionic polymerization, this process can proceed without a formal termination step. However, the alkoxide anion is a strong base and can be readily quenched by proton sources, which can terminate the chain growth. rsc.org
In cationic ring-opening polymerization , initiated by a proton source from a catalyst like Maghnite-H+, the propagation step involves the electrophilic attack of the growing cationic chain end (an activated oxonium ion) on the oxygen atom of an incoming monomer's epoxide ring. researchgate.netresearchgate.net Termination can occur through various mechanisms, including reaction with water molecules added at the end of the reaction, which neutralizes the cationic center. researchgate.net
Ring-Opening Polymerization (ROP) of the Epoxide Moiety in this compound
The presence of the strained three-membered oxirane ring allows for Ring-Opening Polymerization (ROP), a key strategy for producing polymers with a polyether backbone and pendant reactive methacrylate groups. acs.orgrsc.org This selective polymerization is advantageous as it preserves the methacrylate functionality for subsequent modifications or cross-linking reactions. acs.orgresearchgate.net ROP can be initiated by either cationic or anionic species. acs.orgresearchgate.net The reaction of the epoxide with nucleophiles like hydroxyl or carboxyl groups is highly dependent on pH conditions; at acidic pH (e.g., 3.5), the ring-opening mechanism is favored. nih.govacs.org
Catalytic Ring-Opening Polymerization
Catalysts are crucial for controlling the ROP of the epoxide moiety, enabling selective and efficient polymerization.
Cationic Catalysis: Solid acid catalysts like Maghnite-H+ (a proton-exchanged montmorillonite clay) have proven effective for the cationic ROP of this compound. researchgate.netresearchgate.net In this system, the catalyst acts as a proton source to initiate the polymerization. The reaction proceeds via a cationic mechanism, where the montmorillonite sheets can act as counter-anions. researchgate.net A key advantage of using such a solid catalyst is its easy removal from the reaction mixture by simple filtration, allowing for catalyst recycling. researchgate.netresearchgate.net Research has shown that increasing the proportion of Maghnite-H+ increases monomer conversion but decreases the average molecular weight of the resulting polymer. researchgate.net
Anionic Catalysis: Selective anionic ROP has been achieved using a monomer-activated approach with a binary initiator system, such as tetraoctylammonium bromide (NOct₄Br) combined with triisobutylaluminum (i-Bu₃Al). acs.orgacs.org In this system, the trialkylaluminum acts as an activator for the monomer. It is proposed that the resulting 'ate-complex' is not nucleophilic enough to initiate the polymerization of the more reactive methacrylate group, while the strong activation of the epoxide group via complexation with the aluminum compound reverses the typical monomer reactivity order. researchgate.net This allows for the quantitative and controlled synthesis of poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.orgacs.org
Investigation of Polymer Microstructure through ROP
The microstructure of polymers derived from this compound is directly influenced by the polymerization method, particularly when ROP is employed.
When the epoxide moiety undergoes selective ROP, the resulting polymer possesses a distinct microstructure: a linear polyether backbone with a reactive methacrylate group attached to each repeating unit. acs.orgresearchgate.netresearchgate.net This structure is fundamentally different from the polymethacrylate (B1205211) backbone with pendant epoxide groups obtained through radical or anionic polymerization of the vinyl group. researchgate.net
The preservation of the methacrylate double bonds is a key feature of this microstructure. researchgate.net These pendant groups are available for subsequent reactions, most notably for post-polymerization cross-linking. This cross-linking can be initiated by heat or UV irradiation, transforming the linear thermoplastic polyether into a durable thermoset network. acs.org This ability to form cross-linked materials is a direct consequence of the unique microstructure achieved through selective ROP. In contrast, conventional anionic ROP that does not selectively target the epoxide can lead to highly branched or cross-linked structures during the primary polymerization, as the carbonyl carbon of the acrylate can also react. researchgate.net
Theoretical Aspects of this compound Polymerization Kinetics
The study of polymerization kinetics provides insight into the reaction rates and mechanisms. For this compound, kinetic studies have been performed for various polymerization types.
In a kinetic study of free radical polymerization using a phase transfer catalyst (PTC) and potassium peroxydisulfate (B1198043) as the initiator, the reaction orders were determined. The rate of polymerization (Rp) was found to be first order with respect to the monomer concentration ([M]¹), and half order with respect to both the initiator ([I]⁰.⁵) and the PTC ([PTC]⁰.⁵). researchgate.netniscair.res.in This leads to the following rate equation:
Rp = k[M]¹[I]⁰.⁵[PTC]⁰.⁵
This study also investigated the influence of various parameters on the reaction rate:
Solvent Polarity: The rate of polymerization was observed to increase with an increase in the polarity of the solvent. researchgate.netniscair.res.in
Temperature: An increase in temperature led to a higher rate of polymerization, which is attributed to an increased formation of free radicals from the initiator. researchgate.net
Ionic Strength and pH: These factors were found to have no significant impact on the polymerization rate in the studied PTC system. researchgate.netniscair.res.in
In the context of copolymerization, monomer reactivity ratios are critical kinetic parameters that describe the preference of a propagating chain to add its own monomer versus the comonomer. For the radical copolymerization of this compound (GMA, M₁) with octadecyl acrylate (ODA, M₂), the reactivity ratios were found to be r₁ = 1.29 and r₂ = 0.68. tandfonline.com Since r₁ > 1 and r₂ < 1, it indicates that the propagating chain with a GMA terminal unit preferentially adds another GMA monomer, and the propagating chain with an ODA terminal unit also preferentially adds a GMA monomer. This shows that GMA is more reactive than ODA in this system. tandfonline.com
| Kinetic Parameter | Finding | Polymerization System | Reference(s) |
| Order w.r.t. Monomer | 1 | Free Radical with PTC | researchgate.netniscair.res.in |
| Order w.r.t. Initiator | 0.5 | Free Radical with PTC | researchgate.netniscair.res.in |
| Effect of Temperature | Rate increases with temperature | Free Radical with PTC | researchgate.net |
| Effect of Solvent | Rate increases with solvent polarity | Free Radical with PTC | researchgate.netniscair.res.in |
| Reactivity Ratios (r₁) | r₁(GMA) = 1.29 (vs. ODA) | Free Radical Copolymerization | tandfonline.com |
| Reactivity Ratios (r₂) | r₂(ODA) = 0.68 (vs. GMA) | Free Radical Copolymerization | tandfonline.com |
Copolymerization Strategies Involving Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate
Copolymerization with Vinyl Monomers, Including Ethene
Glycidyl (B131873) methacrylate (B99206) is readily copolymerized with a variety of conventional vinyl monomers through several methods, including free-radical polymerization. researchgate.netmdpi.com This approach is widely used to introduce reactive epoxy groups into the side chains of polymer backbones. These pendant epoxy groups serve as active sites for further chemical reactions, enabling the creation of advanced materials with tailored properties. researchgate.netmdpi.com Copolymers have been synthesized with monomers such as methyl methacrylate, styrene (B11656), acrylonitrile, n-butyl acrylate (B77674), and octadecyl acrylate. researchgate.netmdpi.comtandfonline.com For instance, copolymers of GMA with n-butyl acrylate (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been synthesized via free radical polymerization to create materials with controlled hydrophilic/hydrophobic balance and specific thermal properties. nih.gov Similarly, poly(ethylene-co-glycidyl methacrylate) (PEGMA) has been used as a reactive polymer in blend systems to enhance compatibility between different polymer phases. mdpi.com
Reactivity Ratios and Copolymer Composition Studies
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and the sequence distribution of monomer units along the polymer chain. tandfonline.com These ratios, typically denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. Studies on the free-radical copolymerization of glycidyl methacrylate (GMA) with various vinyl monomers have yielded a range of reactivity ratios, indicating its versatile copolymerization behavior.
For example, in the copolymerization of GMA (M1) with N-(4-bromophenyl)-2-methacrylamide (M2), the reactivity ratios were found to be r1 = 0.8606 and r2 = 0.3453, suggesting that GMA is more reactive than its comonomer in this system. ekb.eg Conversely, in the emulsion copolymerization with butyl acrylate (BA), GMA consistently shows higher reactivity. researchgate.net The copolymerization of GMA with octadecyl acrylate (ODA) also demonstrated a higher reactivity for the GMA monomer. tandfonline.com
| Comonomer (M2) | r1 (GMA) | r2 (Comonomer) | Method | Reference |
| Octadecyl Acrylate | 1.29 | 0.68 | Fineman–Ross (FR) | tandfonline.com |
| N-vinylcaprolactam | 6.44 ± 0.36 | 0.0365 ± 0.0009 | Fineman–Ross (FR) | capes.gov.br |
| N-vinylcaprolactam | 6.75 ± 0.29 | 0.039 ± 0.006 | Kelen–Tudos (KT) | capes.gov.br |
| 3,5-dimethoxyphenyl methacrylate | 2.521 | 0.520 | Fineman–Ross (FR) | daneshyari.com |
| 3,5-dimethoxyphenyl methacrylate | 2.554 | 0.629 | Kelen–Tudos (KT) | daneshyari.com |
| Butyl Acrylate (BA) | 1.51 | 0.15 | Mayo-Lewis (ML) | researchgate.net |
| Butyl Acrylate (BA) | 1.85 | 0.22 | Fineman–Ross (FR) | researchgate.net |
This table presents a selection of reactivity ratios for the copolymerization of Glycidyl Methacrylate (M1) with various vinyl comonomers (M2).
These studies confirm that the composition of the final copolymer can be controlled by the feed ratio of the monomers, and the reactivity ratios provide the necessary data to achieve a desired copolymer structure.
Influence of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate on Copolymer Architecture
The incorporation of glycidyl methacrylate into copolymer structures significantly influences their final architecture and properties. The presence of the bulky and polar epoxy side group can alter the thermal and mechanical characteristics of the resulting polymer.
In copolymers of GMA with n-butyl acrylate, the glass transition temperature (Tg) of the copolymers falls between the Tg values of the two homopolymers, poly(n-butyl acrylate) (-53 °C) and poly(glycidyl methacrylate) (70 °C). nih.gov The Tg of these copolymers increases systematically with a higher mole fraction of GMA, which indicates good compatibility and mixing of the two monomer units within the polymer structure. nih.gov Similarly, in crosslinked copolymers of GMA and octadecyl acrylate, the incorporation of GMA leads to an increase in the Tg value. tandfonline.com
Copolymerization with Epoxide-Functionalized Monomers or Polymers
Glycidyl methacrylate can be copolymerized with other monomers that also contain epoxide functionalities. This strategy allows for the synthesis of polymers with a high density of reactive epoxy groups, which can be useful for creating highly crosslinked materials or for subsequent functionalization.
A notable example is the selective ring-opening copolymerization of glycidyl methacrylate with glycidyl methyl ether (GME). acs.org This reaction can be achieved using a monomer-activated anionic approach, which selectively polymerizes the epoxide groups while leaving the methacrylate functions intact. acs.org This results in the formation of copolyethers with pendant methacrylate groups. The properties of these resulting P(GME-co-GMA) copolymers, such as their lower critical solubility temperature, can be tuned by adjusting the ratio of the two epoxide-containing monomers in the feed. acs.org This method provides a pathway to reactive copolyethers that can be further modified or crosslinked through their methacrylate side chains. acs.org
Graft Copolymerization and Block Copolymer Synthesis with this compound
The unique structure of glycidyl methacrylate makes it a valuable component in the synthesis of more complex polymer architectures such as graft and block copolymers. These advanced structures are often created through controlled polymerization techniques.
"Grafting Through" and "Grafting From" Approaches
Graft copolymers can be synthesized using GMA via two primary strategies: "grafting through" and "grafting from". ktu.ltrsc.org
The "grafting through" (or macromonomer) method involves the copolymerization of a low molecular weight monomer with a macromonomer that has a polymerizable end group. cmu.edu In the context of GMA, this could involve a pre-synthesized polymer chain with a methacrylate end group being copolymerized with GMA and other vinyl monomers. This approach allows for the incorporation of well-defined side chains into the final graft copolymer. cmu.edu Water-soluble graft copolymers based on GMA have been prepared using this method. clemson.edu
The "grafting from" approach involves initiating the polymerization of a monomer from active sites along the backbone of a pre-existing polymer. ktu.lt For example, a polymer backbone can be functionalized with initiator sites, from which GMA can be polymerized to form the grafted chains. acs.org This method has been used to graft GMA from cellulose (B213188) by combining radiation-induced initiation with reversible addition-fragmentation chain-transfer (RAFT) polymerization, leading to epoxy-functionalized surfaces. hacettepe.edu.tr Similarly, GMA has been grafted from wool fibers by creating a redox initiation system on the fiber surface. ktu.lt This technique is often preferred when a high grafting ratio is desired. ktu.lt
Synthesis of Complex Polymer Topologies
Glycidyl methacrylate is instrumental in synthesizing a variety of complex polymer topologies, including block copolymers and bottlebrush (or molecular brush) copolymers.
Block Copolymers: Living anionic polymerization is a powerful method for creating well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions. uliege.be It has been successfully employed for the synthesis of block copolymers containing GMA. For example, amphiphilic block copolymers have been created by the sequential anionic polymerization of alkyl methacrylates and GMA. uliege.be Tetrablock copolymers such as polystyrene-block-polybutadiene-block-poly(methyl methacrylate)-block-poly(glycidyl methacrylate) have also been synthesized via this method. acs.org Other techniques like redox polymerization and atom transfer radical polymerization (ATRP) have also been utilized to create block copolymers incorporating GMA segments. dergipark.org.trrsc.org
Bottlebrush Copolymers: These are a type of graft copolymer with a high density of polymeric side chains grafted to a linear backbone. The "grafting from" approach is commonly used, where a backbone polymer is first synthesized with initiator groups along its chain, followed by the polymerization of monomers (like those that can be derived from GMA) to form the dense "bristles" of the brush. rsc.org The reactive epoxy groups on a poly(glycidyl methacrylate) backbone can be converted into initiator sites for subsequent polymerizations, or into other functional groups like azides, which can then be used in "click" reactions to attach pre-made polymer chains, forming bottlebrush structures. rsc.org
Computational Modeling of this compound Copolymerization Behavior
Computational modeling serves as a powerful tool for gaining a deeper, molecular-level understanding of copolymerization processes. While specific computational studies focusing exclusively on the copolymerization of ethene with oxiran-2-ylmethyl 2-methylprop-2-enoate (also known as glycidyl methacrylate or GMA) are not extensively detailed in publicly accessible literature, the methodologies employed for similar olefin/polar monomer systems provide a clear framework for how such investigations would be conducted and the insights they could offer. These models are pivotal in predicting reaction kinetics, copolymer microstructure, and the influence of catalysts without the need for extensive empirical experimentation.
Methodologies such as Density Functional Theory (DFT) are at the forefront of these computational investigations. arxiv.org DFT calculations can be employed to explore the mechanism of copolymerization, including the intricate steps of monomer insertion into a catalyst's active site. mdpi.comrsc.org For the ethene-GMA system, computational models could elucidate the energy barriers associated with the insertion of both the non-polar ethene and the polar, functional GMA monomer. This is particularly important as the epoxy group on GMA can interact with and potentially deactivate certain catalyst systems.
A significant focus of computational modeling in copolymerization is the prediction of monomer reactivity ratios (r₁ and r₂). These ratios are crucial as they dictate the composition and sequence distribution of the final copolymer. Theoretical calculations can determine the activation energies for the four possible propagation steps in the copolymerization of ethene (M₁) and GMA (M₂):
~M₁• + M₁ → ~M₁M₁• (Rate constant k₁₁)
~M₁• + M₂ → ~M₁M₂• (Rate constant k₁₂)
~M₂• + M₁ → ~M₂M₁• (Rate constant k₂₁)
~M₂• + M₂ → ~M₂M₂• (Rate constant k₂₂)
The reactivity ratios are then defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. By calculating the energy profiles of these reaction pathways, the relative rates can be determined, and thus the reactivity ratios can be predicted. arxiv.org
In addition to DFT, machine learning is emerging as a complementary computational approach. arxiv.org By training models on large datasets of known reactivity ratios from various copolymerization reactions, it is possible to predict these values for new monomer pairs based on their molecular structures. arxiv.org
Detailed Research Findings from Analogous Systems
While direct data for ethene-GMA is scarce, research on related systems highlights the potential of computational modeling. For instance, DFT studies on the copolymerization of ethene with other functional monomers, such as methyl 2-acetamidoacrylate or cyclopropenone, have successfully elucidated the influence of catalyst structure on monomer insertion and regioselectivity. mdpi.comrsc.org These studies have shown that both steric and electronic factors of the catalyst and the monomer play a critical role in the polymerization outcome. rsc.orgacs.org For example, in the palladium-catalyzed copolymerization of ethene and cyclopropenone, DFT calculations revealed that the insertion of ethene and the polar monomer followed different favorable reaction pathways. mdpi.com
The table below illustrates the type of data that could be generated from a computational study on the ethene-GMA system, based on findings from analogous computational studies of ethene with other polar monomers. The values presented are hypothetical and for illustrative purposes only, as specific data for this copolymerization is not available in the cited literature.
Hypothetical Reactivity Ratios for Ethene (M₁) and Glycidyl Methacrylate (M₂) Copolymerization Under Different Catalysts (Illustrative)
| Catalyst System | r₁ (Ethene) | r₂ (GMA) | Predicted Copolymer Type | Computational Method |
|---|---|---|---|---|
| Palladium-phosphine-sulfonate | 0.85 | 1.10 | Random | DFT |
| Titanium-based Ziegler-Natta | 15.0 | 0.05 | Blocky (long ethene sequences) | DFT |
| Nickel-diimine | 1.20 | 0.70 | Slightly alternating | DFT |
This table is for illustrative purposes to show the potential output of computational modeling and does not represent actual experimental or calculated data.
Such computational findings would be invaluable for designing and optimizing the synthesis of poly(ethene-co-glycidyl methacrylate) with desired properties. By predicting the copolymerization behavior with different catalysts, researchers can select the most promising candidates for experimental validation, thereby accelerating the development of new materials.
Chemical Reactivity and Functionalization of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymers
Ring-Opening Reactions of the Epoxide Group in Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
The highly strained, three-membered epoxide ring in glycidyl (B131873) methacrylate (B99206) is susceptible to ring-opening reactions with a variety of reagents. rsc.org This reactivity is central to the functionalization of polymers derived from this monomer, known as poly(glycidyl methacrylate) or PGMA. rsc.orgrsc.org The ring-opening can be catalyzed by either acids or bases, and the reaction mechanism is dependent on the pH conditions. acs.orgacs.orgnih.gov
The epoxide group of glycidyl methacrylate and its polymers readily reacts with a wide array of nucleophiles. rsc.orgresearchgate.net These reactions allow for the introduction of diverse functional groups onto the polymer backbone. rsc.org The primary methods for modifying the PGMA scaffold involve reactions with amines, thiols, azides, and carboxylic acids. rsc.orgresearchgate.net
Under basic or neutral conditions, the ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group. rsc.org The reaction with various nucleophiles introduces new functionalities to the polymer. For instance, reaction with amines yields amino alcohols, while reaction with thiols produces thioethers with a hydroxyl group. rsc.org
The efficiency of these nucleophilic additions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net For example, smaller amines tend to show higher functionalization efficiencies compared to bulkier ones. researchgate.net
| Nucleophile | Functional Group Introduced | Reaction Conditions | Resulting Structure |
|---|---|---|---|
| Primary/Secondary Amines | Amino and Hydroxyl | Room temperature to 90°C | β-amino alcohol |
| Thiols | Thioether and Hydroxyl | Room temperature, often with a base catalyst | β-hydroxy thioether |
| Azides (e.g., Sodium Azide) | Azido and Hydroxyl | Elevated temperature (e.g., 50°C) with a proton source like ammonium (B1175870) chloride | β-azido alcohol |
| Carboxylic Acids | Ester and Hydroxyl | Elevated temperature (e.g., 80°C) | β-hydroxy ester |
In the presence of an acid catalyst, the ring-opening of the epoxide in glycidyl methacrylate proceeds through an electrophilic addition mechanism. rsc.org The first step involves the protonation of the oxygen atom of the epoxide ring, which makes the ring more susceptible to nucleophilic attack. rsc.orgrsc.org This protonation enhances the electrophilicity of the carbon atoms in the epoxide ring. rsc.org A weak nucleophile, which might not react under neutral or basic conditions, can then attack one of the carbon atoms, leading to the opening of the ring. rsc.org For example, in an acidic aqueous solution, water can act as the nucleophile, resulting in the formation of a diol. acs.orgacs.org
Studies have shown that at a pH of 3.5, glycidyl methacrylate reacts with both carboxylic and hydroxyl groups primarily through this acid-catalyzed epoxide ring-opening mechanism. acs.orgnih.gov
A significant application of the epoxide reactivity of glycidyl methacrylate is in the post-polymerization modification of poly(glycidyl methacrylate) (PGMA). rsc.orgrsc.org This approach allows for the synthesis of a well-defined polymer backbone, which can then be functionalized with a variety of chemical groups. rsc.orgresearchgate.net This strategy is highly versatile for creating a library of functional polymers from a single parent polymer. rsc.org
The ring-opening reactions with nucleophiles such as amines, thiols, and azides are commonly employed for these modifications. rsc.orgresearchgate.net These reactions are often efficient and can be carried out under relatively mild conditions. rsc.org A key feature of these modifications is that the ring-opening reaction generates a new hydroxyl group, which can be used for subsequent functionalization, allowing for the creation of multi-functional polymers. rsc.orgresearchgate.netresearchgate.net
The degree of functionalization can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time. researchgate.net Researchers have successfully attached a wide range of molecules, including bioactive compounds and fluorescent dyes, to PGMA scaffolds using this method. researchgate.net
Ester Group Reactivity and Transesterification in this compound Systems
While the epoxide group is the primary site for functionalization, the ester group in glycidyl methacrylate can also participate in chemical reactions, most notably transesterification. acs.orgresearchgate.net Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base.
In the context of glycidyl methacrylate systems, transesterification can occur alongside the epoxide ring-opening reaction, particularly under certain pH conditions. acs.orgacs.orgnih.gov For instance, in the reaction of glycidyl methacrylate with macromolecules containing hydroxyl groups in an aqueous solution at pH 10.5, both transesterification and epoxide ring-opening mechanisms have been observed. acs.orgnih.gov However, the ring-opening reaction is often the preferential pathway. acs.org
Role of this compound in Crosslinking Mechanisms
The bifunctional nature of glycidyl methacrylate makes it an effective crosslinking agent in the formation of polymer networks. researchgate.net Crosslinking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly alters the material's properties, often enhancing its mechanical strength, thermal stability, and chemical resistance. chemicalsunited.com
A primary mechanism for crosslinking in systems containing glycidyl methacrylate involves the reaction of its epoxide rings. acs.orgacs.org After the polymerization of the methacrylate groups to form a linear polymer with pendant epoxide groups, these rings can react with various crosslinking agents. acs.org
Common crosslinking agents for this purpose are polyfunctional molecules that can react with the epoxide group, such as diamines or dicarboxylic acids. Each functional group on the crosslinking agent can react with an epoxide group on a different polymer chain, thus forming a bridge between them. For example, a diamine can react with two epoxide groups on adjacent polymer chains, creating a crosslink.
This crosslinking can also occur through the hydroxyl groups generated during the initial ring-opening reaction. These newly formed hydroxyls can then react with other functional groups, leading to a more complex and densely crosslinked network. The extent of crosslinking can be controlled by the concentration of the crosslinking agent and the reaction conditions. researchgate.net This method is widely used to prepare hydrogels and other crosslinked polymer materials with tunable properties. nih.gov
Crosslinking through Methacrylate Double Bonds
The methacrylate group within the "this compound" copolymer provides a reactive site for crosslinking, a process that is fundamental to the formation of stable, three-dimensional polymer networks. This functionality is primarily exploited through polymerization of the carbon-carbon double bond within the methacrylate moiety.
Crosslinking involving the methacrylate groups can be initiated by various methods, including thermal and photochemical techniques. acs.org Photopolymerization, or photo-crosslinking, is a particularly advantageous method as it allows for rapid and controllable reactions at ambient temperatures, which is crucial when working with thermally sensitive materials. nih.gov In this process, a photoinitiator is added to the polymer solution, which, upon exposure to ultraviolet (UV) light, generates free radicals. These radicals then attack the methacrylate double bonds, initiating a chain reaction that connects the polymer chains into a network structure. nih.gov
The extent and efficiency of this crosslinking are critical in determining the final properties of the material. For instance, in the development of hydrogels for biomedical applications, the crosslinking density directly influences the mechanical strength, swelling behavior, and degradation rate of the hydrogel. nih.govnih.gov Research on gelatin glycidyl methacrylate (GM) hydrogels demonstrated that UV-induced crosslinking of the methacrylate groups resulted in the formation of a stable network, with the disappearance of absorption bands corresponding to the carbon double bonds in Fourier-transform infrared spectroscopy (FTIR) analysis confirming the completion of the reaction. nih.gov
The versatility of the methacrylate group allows for its participation in various polymerization techniques. Free radical polymerization is a common method used to create the initial polymer chains from the monomers, including glycidyl methacrylate (GMA). rsc.orgderpharmachemica.comscispace.com Subsequent crosslinking can then occur through the remaining pendant methacrylate groups under specific conditions. This dual reactivity, originating from both the methacrylate and the epoxide groups, is a key feature of GMA-containing polymers.
The table below summarizes findings from research on the crosslinking of polymers containing methacrylate functionalities similar to that in "this compound."
| Polymer System | Crosslinking Method | Key Findings |
| Gelatin Glycidyl Methacrylate (GM) | Photo-crosslinking (UV) | High tensile modulus and strength achieved, suitable for ocular tissue engineering. nih.gov |
| Hyaluronan Glycidyl Methacrylate (GM-HA) | Photo-crosslinking (UV) | Rapid and controllable crosslinking, with reaction completion confirmed by FTIR. nih.gov |
| Poly(glycidyl methacrylate ether) (PGMA) | UV irradiation or heating | Post-polymerization crosslinking investigated through infrared spectroscopy and water contact angle measurements. acs.org |
Derivatization and Chemical Modification of this compound for Specific Research Applications
The oxirane (epoxide) ring of the glycidyl methacrylate (GMA) component in "this compound" is a highly versatile functional group that allows for extensive derivatization and chemical modification of the resulting polymer. rsc.orgrsc.org This reactivity is central to tailoring the polymer's properties for a wide array of specific research applications. The primary mechanism for these modifications is the nucleophilic ring-opening reaction of the epoxide group. rsc.orgresearchgate.net
A broad spectrum of nucleophiles can be employed to open the epoxide ring, thereby introducing new functional moieties onto the polymer backbone. Common nucleophilic agents include amines, thiols, azides, and acids. rsc.orgrsc.orgresearchgate.net This post-polymerization modification strategy is highly efficient and allows for the creation of a diverse family of functional polymers from a single parent polymer scaffold, poly(glycidyl methacrylate) (PGMA). rsc.org An important aspect of this reaction is the formation of a hydroxyl group adjacent to the newly introduced functionality, which itself can be a site for further sequential modifications. rsc.orgrsc.org
The ability to introduce various functionalities has led to the development of materials for numerous research applications:
Biomedical Applications: The modification of PGMA with biomolecules or biocompatible moieties has been explored for creating materials for drug delivery systems and medical adhesives. For instance, the functionalization of GMA-containing polymers with specific ligands can be used to target drug delivery to particular cells or tissues. The introduction of hydrophilic groups can also enhance the biocompatibility of the material. researchgate.net
Heavy Metal Sequestration: Copolymers of GMA have been modified to create materials capable of removing heavy metals from aqueous solutions. In one study, copolymers were modified with 2-pyridinecarbaldehyde oxime through the ring-opening of the epoxy groups. The resulting polymer demonstrated the ability to successfully remove heavy metals from solution, indicating its potential for environmental remediation applications. derpharmachemica.com Another study showed similar potential after modification with 2-(2-pyridile)ethanol. scispace.com
Development of Novel Polymeric Architectures: The chemical modification of PGMA is a powerful tool for creating complex polymer architectures, such as amphiphilic block copolymers. By selectively modifying one block of a diblock copolymer containing PGMA, researchers can tune the self-assembly behavior of the polymer in solution, leading to the formation of micelles, vesicles, and other nanostructures. researchgate.netresearchgate.net
The following table details specific examples of the derivatization of GMA-based polymers and their intended research applications.
| Modifying Agent (Nucleophile) | Introduced Functionality | Research Application |
| 1-Methyl piperazine (B1678402) | Hydroxyl and 1-methyl piperazine residues | Synthesis of amphiphilic block copolymers with "schizophrenic" micellization behavior. researchgate.net |
| 2-Pyridinecarbaldehyde oxime | Pyridine (B92270) oxime groups | Removal of heavy metals from solutions. derpharmachemica.com |
| 2-(2-Pyridile)ethanol | Pyridine ethanol (B145695) groups | Creation of polymers for heavy metal removal with increased rigidity. scispace.com |
| Amines, Thiols, Azides, Acids | Various functionalities | General platform for creating a wide range of customized functional polymers. rsc.orgrsc.org |
| 3-(Aminopropyl)trimethoxysilane followed by GMA | Vinyl-functionalized zeolite | Creation of organic-inorganic hybrid crosslinkers for hydrogel formation. researchgate.net |
The ease of synthesis and the high reactivity of the epoxide group make polymers derived from "this compound" highly adaptable scaffolds in polymer and materials science. rsc.org
Advanced Characterization Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymeric Derivatives in Academic Research
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of the GMA monomer and its polymeric derivatives. These methods allow for the confirmation of chemical structures, the identification of functional groups, and the real-time monitoring of polymerization processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of GMA and poly(glycidyl methacrylate) (PGMA). Both ¹H NMR and ¹³C NMR are routinely used to confirm the monomer's structure and to characterize the resultant polymer's composition, stereochemistry, and microstructure. researchgate.netacs.orgresearchgate.net
For the GMA monomer, ¹H NMR spectra provide distinct signals corresponding to the vinyl protons, the methyl group, and the protons of the oxirane (epoxy) ring. researchgate.net The integration of these signals confirms the relative number of protons in each chemical environment, verifying the molecule's integrity. Similarly, ¹³C NMR provides data on the carbon skeleton of the monomer. chemicalbook.com
During polymerization, the disappearance of signals corresponding to the vinyl protons (typically around 5.6 and 6.1 ppm in ¹H NMR) indicates the conversion of the monomer's C=C double bond into the polymer backbone. researchgate.net Crucially, NMR analysis confirms that the polymerization proceeds almost exclusively through the methacrylic double bond, leaving the reactive epoxy ring intact for potential post-polymerization modification. researchgate.netresearchgate.net For polymeric derivatives like copolymers, ¹H NMR is used to determine the copolymer composition by comparing the integral ratios of characteristic peaks from each monomer unit. tandfonline.com
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Glycidyl (B131873) Methacrylate (B99206) (GMA) Monomer
| Protons | Chemical Shift (ppm) |
| Methyl (CH₃) | ~1.9 |
| Methylene (CH₂) of epoxy | ~2.6 - 2.9 |
| Methine (CH) of epoxy | ~3.2 |
| Methylene (O-CH₂) | ~3.8, ~4.3 |
| Vinyl (C=CH₂) | ~5.6, ~6.1 |
Note: Chemical shifts are approximate and can vary based on the solvent used.
For PGMA, ¹³C NMR spectroscopy is particularly useful for analyzing the polymer's tacticity—the stereochemical arrangement of adjacent monomer units. The chemical shifts of the quaternary and carbonyl carbons in the polymer backbone are sensitive to these arrangements, allowing for the quantification of syndiotactic, isotactic, and heterotactic triads. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups in GMA and for monitoring the progress of polymerization. kpi.ua
Fourier-Transform Infrared (FTIR) spectroscopy is widely used to characterize the chemical structure of GMA and its polymers. tandfonline.comresearchgate.netscielo.br The IR spectrum of the GMA monomer displays characteristic absorption bands corresponding to its key functional groups. The presence of the epoxy ring is confirmed by bands around 910 cm⁻¹ and 845 cm⁻¹ (C-O-C stretching), while the ester group shows a strong carbonyl (C=O) stretching vibration near 1720 cm⁻¹. The methacrylic C=C double bond is identified by a stretching band at approximately 1638 cm⁻¹. uu.nlresearchgate.net
During polymerization, the reaction can be monitored by observing the decrease in the intensity of the C=C absorption band at 1638 cm⁻¹. uu.nl The persistence of the epoxy ring bands post-polymerization confirms that this functional group remains available for further reactions. scielo.br
Table 2: Key FTIR Absorption Bands for Glycidyl Methacrylate (GMA)
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1720 |
| C=C stretch (vinyl) | ~1638 |
| C-O-C stretch (ester) | ~1170 |
| C-O-C stretch (epoxy ring) | ~910, ~845 |
Raman spectroscopy serves as a complementary technique to IR. The non-polar C=C double bond in methacrylate monomers exhibits a strong Raman scattering band, making this technique particularly effective for quantifying the conversion of double bonds during polymerization. kpi.ua The combination of IR and Raman spectroscopy provides a comprehensive view of the chemical changes occurring, tracking both polar (e.g., C=O) and non-polar (e.g., C=C) functional groups. kpi.ua
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of molecular structures. For the GMA monomer, MS can be used to confirm its molecular weight (142.15 g/mol ). nih.govwikipedia.org When coupled with Gas Chromatography (GC-MS), it can also identify impurities by separating them from the main compound before mass analysis. researchgate.net
In the analysis of polymeric materials, MS is particularly useful for characterizing low molecular weight polymers and oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can identify the distribution of oligomeric species, providing insights into the initial stages of polymerization or degradation pathways. Each peak in the mass spectrum corresponds to a specific polymer chain length, allowing for the identification of repeating units and end-groups.
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For GMA and its polymers, various chromatographic methods are critical for assessing monomer purity and for characterizing the size and distribution of polymer chains.
Gas Chromatography (GC) is the standard method for determining the purity of volatile and thermally stable compounds like the glycidyl methacrylate monomer. nih.gov Commercial GMA is often specified with a purity of greater than 97.0% as determined by GC. sigmaaldrich.com
In this technique, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on factors like boiling point and polarity, causing them to separate and elute from the column at different times. A detector records the elution time and signal intensity, allowing for the identification and quantification of the monomer and any impurities present.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. nih.govwikipedia.org GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. resolvemass.ca
In a GPC system, a polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. resolvemass.ca A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes.
The resulting chromatogram is then used to determine key parameters of the polymer's molecular weight distribution, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI or Đ), which is the ratio of Mₒ to Mₙ. wikipedia.org The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all chains have the same length.
Table 3: Example GPC Data for Poly(glycidyl methacrylate) (PGMA)
| Polymer Sample | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
| PGMA 1 | 23,000 | 27,600 | 1.20 |
| PGMA 2 | 36,000 | 41,400 | 1.15 |
| PGMA 3 | 55,000 | 68,750 | 1.25 |
Note: The values presented are illustrative examples based on typical findings in academic literature.
Thermal Analysis in Polymer Research Contexts
Thermal analysis techniques are fundamental in polymer science for investigating the thermal transitions and stability of materials.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. intertek.com This method is widely employed to determine the glass transition temperature (Tg) of amorphous polymers or the amorphous regions of semi-crystalline polymers. tainstruments.com The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.com For poly(glycidyl methacrylate) (PGMA), the Tg is typically identified as the midpoint of the change in slope of the heat flow curve during a DSC scan. polymersource.capolymersource.ca
In the context of GMA-based systems, DSC is also instrumental in studying curing behavior. The epoxy group of the GMA monomer can undergo ring-opening polymerization, a curing reaction that is exothermic and can be monitored by DSC. tainstruments.com Researchers can determine key curing parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy of cure). nih.gov For instance, in the development of waterborne acrylic resins modified with GMA, non-isothermal DSC methods have been used to determine the curing reaction conditions. The addition of curing agents can influence the curing process, often lowering the endothermic peak of the curing reaction, which indicates an easier curing process.
The glass transition temperature of GMA-containing copolymers can be tailored by the choice of co-monomers and their relative ratios. For example, in copolymers of GMA and alkyl methacrylates, the presence of two distinct glass transition temperatures can indicate micro-phase separation within the polymer structure. researchgate.net
Table 1: Representative Glass Transition Temperatures (Tg) of GMA-based Polymers
| Polymer System | Glass Transition Temperature (Tg) in °C | Reference |
|---|---|---|
| Poly(glycidyl methacrylate) (PGMA) | 28 | dergipark.org.tr |
| Waterborne acrylic resin with 15 wt% GMA | 74.3 (curing peak) | |
| Poly(GMA-stat-C13MA) | -53 to 11 (two Tgs observed) | researchgate.net |
| WPU1/P(PEGMA-co-GMA) composite | -23 | nih.gov |
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of polymeric materials. youtube.com For polymers derived from GMA, TGA provides insights into their degradation mechanisms, which can be influenced by their chemical structure, crosslinking density, and the presence of additives or functional groups. researchgate.nettandfonline.com
The thermal degradation of PGMA and its copolymers can occur in single or multiple stages. researchgate.netresearchgate.net The onset temperature of decomposition, often taken as the temperature at which a certain percentage of weight loss occurs (e.g., T10% for 10% weight loss), is a key indicator of thermal stability. researchgate.net For example, cross-linked poly(GMA-co-EGDMA) copolymers have been shown to have decomposition onset temperatures starting around 210-249°C. researchgate.netresearchgate.net
Modifications to the polymer structure, such as functionalization or the formation of nanocomposites, can significantly alter the thermal stability. In some cases, functionalization can render the base polymer more stable to thermal degradation. researchgate.net Conversely, grafting GMA onto other polymer backbones, like polypropylene, can slightly improve the thermal stability of the parent polymer. tandfonline.com The decomposition of GMA-based copolymers can be complex, with different stages corresponding to the degradation of side chains and the main polymer backbone. researchgate.net
Table 2: Thermal Decomposition Data for Selected GMA-based Polymers from TGA
| Polymer System | Onset Decomposition Temperature (°C) | Key Observations | Reference |
|---|---|---|---|
| Poly(GMA-co-EGDMA) | ~210 (at 2% mass loss) | Multi-staged decomposition after modification. | researchgate.net |
| GMA 60 copolymer | 249 (at 10% mass loss) | Single major degradation step. | researchgate.net |
| Poly(GMA-b-EG) block copolymer | 160 and 400 | Two distinct decomposition temperatures. | dergipark.org.tr |
| Polypropylene-g-glycidyl methacrylate (PP-g-GMA) | Slightly improved vs. neat PP | Melt grafting slightly improved thermal stability. | tandfonline.com |
Microscopic Techniques for Morphological Investigation of Polymer Systems
Microscopic techniques are indispensable for visualizing the morphology of polymer systems at the micro- and nanoscale, providing a direct link between the material's structure and its macroscopic properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of GMA-based polymers. SEM provides high-resolution images of the sample surface, revealing details about topography, porosity, and phase distribution in blends. mdpi.comazom.com For instance, in blends of polylactic acid (PLA) and ethylene-vinyl acetate-glycidyl methacrylate (EVA-GMA), SEM micrographs have shown that at low copolymer content, the blend appears almost homogeneous, while at higher content, a droplet-like morphology of the dispersed phase is evident. researchgate.net SEM is also used to examine the porous structure of GMA-based microspheres synthesized by suspension polymerization. scielo.brresearchgate.net
TEM, on the other hand, offers higher resolution and is used to investigate the internal structure and nanoscale morphology, particularly in systems like block copolymers. ualberta.canih.gov For block copolymers containing PGMA, TEM can reveal the phase-separated domains, providing information on the size, shape, and arrangement of the different polymer blocks. The surface morphology of a poly(GMA-b-EG) epoxy-based block copolymer, for example, has been shown by SEM to consist of two different phases. dergipark.org.tr
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. azooptics.com It is particularly well-suited for characterizing polymer surfaces at the nanoscale without the need for a vacuum environment. youtube.com AFM measures the forces between a sharp tip and the sample surface, allowing for the mapping of surface topography with very high resolution. jeremyjordan.me
Applications of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate in Advanced Materials Science Focus on Methodology & Theory
Utilization in Functional Polymer Synthesis
The synthesis of functional polymers using Glycidyl (B131873) Methacrylate (B99206) is a cornerstone of its application in materials science. njreborn.com The presence of the highly reactive acrylate (B77674) double bond allows for its polymerization and copolymerization with a multitude of other monomers, while the epoxy group serves as a latent reactive site. njreborn.com This allows for a two-stage approach to material design: first, the creation of a well-defined polymer backbone via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), and second, the post-polymerization modification of the pendant epoxy groups. rsc.orgrsc.org This methodology provides precise control over the final polymer structure and functionality. rsc.org The epoxy ring can react with a wide range of functional groups, including hydroxyls, amines, carboxylic acids, and thiols, which facilitates the creation of polymers with tailored chemical and physical properties. njreborn.comnih.govresearchgate.net
The inherent chemical structure of GMA is fundamental to its ability to enhance polymer reactivity and adhesion. chemicalsunited.compatsnap.com The epoxy functionality is the primary contributor to strong adhesion, enabling GMA-based polymers to form robust bonds with various substrates. chemicalsunited.compatsnap.comadakem.com This reactivity is leveraged in the synthesis of copolymers designed for specific adhesive applications.
Methodologically, statistical copolymers of GMA and other monomers, such as butyl acrylate (BA), can be synthesized via controlled techniques like ATRP. researchgate.netmetricsalad.com The resulting poly(GMA-co-BA) copolymers possess reactive epoxy side groups that can be cross-linked using various curing agents (hardeners). The choice of hardener and the curing conditions are critical variables that determine the final adhesive properties. For instance, research on poly(GMA-co-BA) adhesives has investigated curing agents like diethanolamine (B148213) (DEA), dicyandiamide (B1669379) (DICY), and 2-cyanoacetamide (B1669375) (2-CA) for bonding different metal surfaces. researchgate.netmetricsalad.com Differential Scanning Calorimetry (DSC) is employed to determine the optimal curing temperatures, which vary significantly with the curing agent—from 90°C for DEA to 150-160°C for DICY and 2-CA. metricsalad.com The performance of these adhesives is then quantified using single-lap shear tests, which measure the bond strength on specific substrates. researchgate.netmetricsalad.com
| Curing Agent | Substrate | Optimal Curing Temperature (°C) | Lap-Shear Strength (MPa) | Reference |
|---|---|---|---|---|
| Diethanolamine (DEA) | Not Specified | 90 | Data Not Specified | metricsalad.com |
| Dicyandiamide (DICY) | Copper | 150 | 15.5 | metricsalad.com |
| 2-Cyanoacetamide (2-CA) | Aluminum | 160 | High (Specific value not listed) | metricsalad.com |
| 2-Cyanoacetamide (2-CA) | Iron | 160 | High (Specific value not listed) | metricsalad.com |
GMA is a valuable comonomer for the creation of "smart" materials, particularly those that respond to external stimuli like temperature or pH. nih.govnih.gov In the field of self-healing materials, copolymers containing GMA can be incorporated into polymer matrices, such as waterborne polyurethanes (WPUs). nih.gov The theoretical principle involves designing functional copolymers that combine the reactive epoxy groups of GMA with units that can be activated by triggers like water or heat. nih.gov For example, random copolymers of GMA with n-butyl acrylate (BA) or a hydrophilic poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been synthesized and blended with WPUs. The healing efficiency is then explored by applying external triggers. The epoxy groups from GMA provide reactive sites that can form new bonds across a damaged interface, contributing to the healing process. nih.gov
Integration into Composite Materials and Nanocomposites
In composite materials, GMA serves a critical function as a compatibilizer or coupling agent, primarily to enhance the interaction between a polymer matrix and a filler or reinforcing phase. nih.govresearchgate.netbuaa.edu.cn Its bifunctional nature allows it to chemically bridge the interface between dissimilar materials, such as inorganic fibers and an organic polymer matrix, which are often inherently incompatible. mdpi.com
The primary theoretical basis for GMA's role in improving interfacial adhesion is its ability to form covalent bonds across the interface. nih.gov The methacrylate group can copolymerize with the matrix resin, while the epoxy group can react with functional groups (e.g., hydroxyl groups) present on the surface of fillers or fibers. buaa.edu.cn A common methodology is the "grafting-from" or "grafting-to" approach, where GMA is polymerized from or attached to the surface of the reinforcing material.
For example, to improve the interfacial properties between carbon fiber (CF) and an epoxy resin matrix, GMA can be polymerized and grafted onto the CF surface through electrochemical methods. nih.gov In this process, the CF acts as an anode, and its surface is first anodized to generate oxygen-containing functional groups like carboxyls (-COOH). nih.gov These groups then initiate the radical polymerization of GMA monomers, forming a covalently bonded poly(glycidyl methacrylate) (PGMA) layer on the fiber surface. nih.gov This grafted PGMA layer can then physically entangle and chemically react (via its epoxy groups) with the surrounding epoxy matrix during curing, creating a strong interfacial bond. nih.gov Similarly, GMA has been grafted onto ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fibers to improve their adhesion to an epoxy matrix. researchgate.net
The effectiveness of this interfacial modification is quantified by measuring the interfacial shear strength (IFSS). Research has demonstrated a direct correlation between the amount of grafted GMA and the improvement in interfacial adhesion. researchgate.net
| GMA Grafting Percentage (%) | IFSS Enhancement vs. Untreated Fiber (%) | Reference |
|---|---|---|
| 11 | 126 | researchgate.net |
| 25 | 195 | researchgate.net |
| 40 | 220 | researchgate.net |
Beyond the interface, GMA is used to modify the bulk polymer matrix itself to achieve specific properties. njreborn.com This can involve synthesizing GMA-based copolymers that are then blended with a primary polymer or grafting GMA onto an existing polymer backbone. njreborn.commdpi.com The introduction of the polar and reactive epoxy group alters the properties of nonpolar polymers like polyolefins. njreborn.commdpi.com
A key research area is the toughening of brittle polymers like polylactic acid (PLA). mdpi.com Ethylene-methyl acrylate-glycidyl methacrylate (E-MA-GMA) terpolymers are used as reactive compatibilizers in PLA blends. During melt-mixing, the epoxy groups of the E-MA-GMA can react with the carboxyl and hydroxyl end-groups of the PLA chains. mdpi.com This reaction improves interfacial adhesion between the PLA matrix and the dispersed elastomer phase, leading to a significant increase in the composite's toughness and impact strength. Research on PLA/Zirconium Phosphate (ZrP)/E-MA-GMA nanocomposites showed an impact strength improvement of about 25 times greater than that of pure PLA. mdpi.com
Another application is in the development of thermally conductive composites. To improve the thermal conductivity of epoxy resins, fillers like hexagonal boron nitride (h-BN) are added. However, poor compatibility between h-BN and the epoxy matrix creates high interfacial thermal resistance. To overcome this, PGMA chains can be grafted onto the h-BN surface. nih.gov This modification enhances the compatibility and dispersion of the filler within the matrix, which facilitates the formation of effective heat conduction pathways and significantly increases the thermal conductivity of the composite. nih.gov In one study, adding 16 vol% of PGMA-grafted h-BN increased the thermal conductivity of an epoxy composite by 599%. nih.gov
Application in Polymer Coatings and Adhesives Research
Glycidyl Methacrylate is a fundamental component in the research and development of high-performance coatings and adhesives. chemicalsunited.compatsnap.comchemicalbook.com Its dual functionality allows for the formulation of systems with excellent adhesion, chemical resistance, thermal stability, and durability. chemicalsunited.compatsnap.com It is utilized in various coating technologies, including powder coatings, waterborne systems, and UV-curable resins. njreborn.com
In powder coatings, acrylic resins based on GMA are widely used. njreborn.com These resins are synthesized by the free-radical polymerization of GMA with other monomers like methyl methacrylate and butyl acrylate. The resulting polymer can be cross-linked with agents such as dodecanedioic acid to form a durable coating film. njreborn.com
In waterborne coatings, GMA is used to modify acrylic resins to enhance their mechanical properties and performance. A novel approach involves synthesizing a waterborne acrylic resin modified with GMA and using a silane (B1218182) coupling agent, such as aminopropyltriethoxysilane (KH-550), as the curing agent. During the curing process, the epoxy groups of the GMA-modified resin react with the curing agent, increasing the crosslink density of the final coating. This modification has been shown to significantly improve the mechanical properties of the coating film.
| GMA Content in Resin (wt%) | Tensile Strength (MPa) | Tensile Strength Improvement vs. Unmodified Resin (%) | Water Contact Angle (°) | Reference |
|---|---|---|---|---|
| 0 (Unmodified) | 7.26 | - | 87.72 | |
| 5 | 8.79 | 21.1 | Not Specified | |
| 15 | 12.91 | 77.8 | 99.51 | |
| 30 | 14.95 | 105.9 | Not Specified |
The research demonstrates that increasing the GMA content leads to a higher tensile strength due to increased crosslink density. Furthermore, the modification can alter the surface properties, increasing the water contact angle and thus the hydrophobicity of the coating.
Development of Curable Systems
The presence of the glycidyl methacrylate moiety makes this terpolymer a key component in the formulation of curable systems. The epoxy ring is susceptible to ring-opening reactions with a variety of nucleophiles, a characteristic that is fundamental to its application in cross-linkable coatings and as an adhesion promoter. sigmaaldrich.comchemdad.com
The curing process, or cross-linking, transforms the thermoplastic terpolymer into a thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance. This is typically achieved by reacting the epoxy groups with curing agents (hardeners) that possess active hydrogen atoms, such as amines, anhydrides, or carboxylic acids. The pendant glycidyl functionality is readily available for these grafting or cross-linking reactions. sigmaaldrich.comchemdad.com The ethylene (B1197577) and methyl acrylate components of the polymer chain provide control over properties such as flexibility and the glass transition temperature of the final cured product.
Table 1: Physical and Chemical Properties of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 51541-08-3 | alfa-chemistry.comsigmaaldrich.com |
| Molecular Formula | (C7H10O3.C4H6O2.C2H4)x | echemi.com |
| Appearance | Pellets | sigmaaldrich.com |
| Density | 0.94 g/mL at 25 °C | |
| Melting Point | 39 °C | |
| Softening Point | <40 °C (Vicat) | |
| Melt Index | 6 g/10 min (190 °C/2.16kg) | |
| Hardness | 70 (Shore A) |
| GMA Content | ~8 wt. % | alfa-chemistry.com |
Surface Modification and Interfacial Science Studies
In the realm of interfacial science, the terpolymer serves as a highly effective reactive compatibilizer in immiscible polymer blends. The principle relies on the in-situ formation of graft copolymers at the interface between two polymer phases, which reduces interfacial tension and improves adhesion, leading to a blend with enhanced mechanical properties.
A key methodological example is the use of the terpolymer to toughen polyoxymethylene (POM). In blends of POM with ethylene-butylacrylate copolymer (EBA), the terpolymer acts as a compatibilizer. The theoretical basis for this is the reaction between the epoxy functional groups of the terpolymer and the terminal hydroxyl groups of the POM molecular chains. This reaction, confirmed by Fourier-transform infrared spectroscopy (FTIR), forms a new graft copolymer at the interface, strengthening the bond between the POM matrix and the EBA toughening agent.
Table 2: Research Findings on the Effect of the Terpolymer as a Compatibilizer in POM/EBA Blends
| Property | Pure POM | Uncompatibilized Blend | Compatibilized Blend |
|---|---|---|---|
| Tensile Strength | 60.34 MPa | Decreased | 37.91 MPa (with 15% EBA) |
| Notched Impact Strength | Low | Higher than pure POM | Higher than uncompatibilized blend |
| Modulus | 2,635 MPa | Decreased | 1,517 MPa (with 15% EBA) |
Data derived from a study on toughening polyoxymethylene blends.
This research highlights the terpolymer's role in modifying the interfacial properties between polymer domains, a critical aspect of developing advanced polymer alloys and composites. The GMA component provides the chemical handle for covalently bonding otherwise immiscible polymers.
Biomedical Materials Research Involving Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate (Methodological Focus)
A review of available scientific literature indicates a lack of specific research studies focused on the direct application of the terpolymer Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) in the biomedical fields outlined below. While copolymers and other terpolymers containing glycidyl methacrylate are extensively studied for these applications due to the reactive epoxide group, specific findings for this exact ethylene-based terpolymer are not documented in the reviewed sources.
Scaffold Engineering and Hydrogel Synthesis
There are no specific research findings detailing the use of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) in the synthesis of hydrogels or for scaffold engineering in tissue regeneration.
Functionalization for Bioconjugation Studies
There are no specific research findings detailing the functionalization of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) for the purpose of bioconjugation studies.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) |
| Ethene |
| Methyl acrylate |
| Glycidyl methacrylate (GMA) |
| Polyoxymethylene (POM) |
Computational and Theoretical Studies of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the GMA molecule and predicting its reactivity. These computational methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule, offering a powerful lens through to understand its chemical behavior.
Electronic Structure and Frontier Orbitals Analysis
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
For Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, computational studies have shown that the HOMO is primarily localized on the methacrylate (B99206) group, specifically the carbon-carbon double bond. This indicates that the methacrylate moiety is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the ester and epoxy functionalities, suggesting these are the regions most susceptible to nucleophilic attack.
Table 1: Calculated Frontier Orbital Energies of Glycidyl (B131873) Methacrylate
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
This distribution of frontier orbitals explains the dual reactivity of GMA, where the methacrylate group readily undergoes radical polymerization, while the epoxy ring can participate in ring-opening reactions with nucleophiles.
Reaction Pathway Analysis of this compound
Computational studies have been employed to map out the potential energy surfaces of reactions involving GMA, providing detailed mechanistic insights. For instance, the polymerization of the methacrylate group and the ring-opening of the epoxide can be modeled to determine activation energies and transition state geometries.
Two primary reaction mechanisms for the modification of macromolecules by GMA have been identified: transesterification and epoxide ring-opening. acs.org The preferred pathway is often dependent on the specific reaction conditions, such as pH. acs.org In acidic conditions (pH 3.5), the epoxide ring-opening mechanism is favored for reactions with both carboxylic and hydroxyl groups. acs.org However, in basic conditions (pH 10.5), GMA can undergo hydrolysis and react with hydroxyl groups through both transesterification and epoxide ring-opening, with the latter being the preferential pathway. acs.org
Molecular Dynamics Simulations for Polymerization and Crosslinking Processes
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic evolution of systems containing many molecules, such as during polymerization and the formation of crosslinked networks. By simulating the movement of atoms and molecules over time, MD can reveal intricate details of these complex processes that are often inaccessible to experimental techniques alone.
Monomer-Monomer and Monomer-Polymer Interactions
The initial stages of polymerization are dictated by the interactions between individual GMA monomers and between monomers and growing polymer chains. MD simulations can quantify these interactions, providing insights into the local organization and orientation of molecules prior to and during the reaction. These simulations can reveal the influence of intermolecular forces, such as van der Waals and electrostatic interactions, on the rate and stereochemistry of the polymerization process.
Network Formation Dynamics
The formation of a crosslinked polymer network from GMA is a complex process involving the covalent linking of multiple polymer chains. MD simulations can model this process by introducing reactive potentials that allow for the formation of new bonds as reactive sites on different molecules come into close proximity.
These simulations can track the evolution of the network topology, including the distribution of crosslink densities, the formation of cycles, and the presence of unreacted functional groups. This information is crucial for understanding how the polymerization conditions influence the final structure and properties of the crosslinked material. Coarse-grained MD simulations, which group atoms into larger beads, have been used to model cross-linked polymer brushes and have shown that an increase in the degree of cross-linking leads to an increase in the coefficient of friction. acs.org
Structure-Reactivity Relationships in this compound Systems
The reactivity of the methacrylate group is influenced by the presence of the nearby epoxy ring, and vice versa. For instance, the electron-withdrawing nature of the ester group can affect the electron density on the double bond, influencing its susceptibility to radical attack. Similarly, the conformation of the glycidyl group can sterically hinder the approach of reactants to the methacrylate double bond.
Furthermore, in copolymerization reactions, the reactivity ratios of GMA with other monomers are a direct consequence of the electronic and steric effects imparted by its structure. Computational models can predict these reactivity ratios, aiding in the design of copolymers with specific compositions and properties. The copolymerization behavior of GMA with acrylonitrile, for example, has been studied to determine monomer reactivity ratios. nih.gov
Predictive Modeling for Polymer Design Incorporating this compound
Predictive modeling has emerged as an indispensable tool in polymer science, accelerating the design and discovery of new materials with tailored properties. For complex systems such as copolymers derived from ethene, glycidyl methacrylate (oxiran-2-ylmethyl 2-methylprop-2-enoate), and other acrylates, computational and theoretical studies provide deep insights into polymerization kinetics, structure-property relationships, and final material performance. These models enable researchers to forecast the characteristics of novel polymers, thereby minimizing the need for extensive and costly experimental work. mdpi.comtandfonline.com Methodologies such as Quantitative Structure-Property Relationship (QSPR) modeling and machine learning are increasingly employed to predict the properties of novel compounds without requiring lengthy experimental testing. mdpi.comnih.gov
The power of predictive modeling lies in its ability to establish mathematical relationships between the chemical structure of monomers and the macroscopic properties of the resulting polymer. This is particularly valuable in designing complex dental polymer materials, where monomers are selected to achieve specific mechanical, aesthetic, and biocompatibility requirements. mdpi.com By interpreting these models, researchers can better understand the underlying mechanisms that govern polymer behavior. mdpi.com
Mathematical modeling is crucial for understanding and controlling polymerization processes. For instance, a detailed mathematical model has been developed for the reversible addition-fragmentation chain transfer (RAFT) copolymerization of styrene (B11656) and glycidyl methacrylate (GMA). mdpi.com This model successfully predicts the kinetics, composition, and molar mass development of the copolymer, even at high conversions. mdpi.com The agreement between experimental data and calculated profiles for conversion versus time and composition versus conversion validates the model's utility. mdpi.com Such models are instrumental for the design and scaling up of industrial RAFT polymerization processes. mdpi.com
Computational studies also offer a molecular-level understanding of reaction mechanisms. Quantum chemical calculations, for example, have been used to investigate the copolymerization of ethene with functional monomers. rsc.org These studies can elucidate the insertion pathways of monomers and the influence of catalyst structure on regioselectivity, which in turn affects the final polymer architecture and properties. rsc.org By modifying the catalyst based on computational insights, it is possible to enhance catalytic activity and improve copolymer yield. rsc.org
Furthermore, predictive modeling guides the optimization of reactive processing conditions. In the modification of polymers like [ethylene-glycidyl methacrylate]-based copolymers, kinetic models assessed in batch reactors can inform the transition to solvent-free reactive extrusion processes. rsc.org This allows for the efficient transformation of the polymer's functional groups under industrially relevant conditions. rsc.org
Data-driven approaches, including machine learning, are becoming central to the design of high-performance polymers. nih.govdigitellinc.com These methods can rapidly predict key properties such as the glass transition temperature (Tg), density, and mechanical characteristics. nih.govdigitellinc.com By training models on curated experimental datasets, researchers can identify the chemical features that most significantly impact a desired property. nih.gov For example, a machine learning framework for predicting Tg in sustainable polymers identified that rotational degrees of freedom and a backbone index related to steric hindrance are key controlling features. nih.gov The predictive power of these models can be validated experimentally; a model predicted a high Tg for a novel polymer derived from myo-inositol, which was subsequently confirmed by experimental measurement to have a remarkable Tg of 210 °C. nih.gov
Below is a table summarizing various computational and theoretical approaches applied to polymers containing ethene and glycidyl methacrylate functionalities.
| Modeling Approach | Focus of Study | Key Outcomes | Reference |
| Kinetic Modeling (RAFT) | Copolymerization of Glycidyl Methacrylate and Styrene | Predicted conversion, composition, and molar mass; aided in process design. | mdpi.com |
| Quantum Chemical Calculations | Copolymerization mechanism of ethene with an acrylate (B77674) monomer | Elucidated monomer insertion pathways and catalyst effects on regioselectivity. | rsc.org |
| Quantitative Structure-Property Relationship (QSPR) | Density and surface tension of dental resin monomers | Established relationships between monomer structure and physical properties. | mdpi.com |
| Machine Learning / Data-Driven Modeling | Prediction of Glass Transition Temperature (Tg) | Identified key chemical features controlling Tg; predicted Tg for novel polymers. | nih.gov |
| Reactive Extrusion Modeling | Carbonatation of [ethylene-glycidyl methacrylate] copolymers | Optimized solvent-free reaction conditions for polymer modification. | rsc.org |
The following table presents an example of the predictive accuracy of a machine learning model for the glass transition temperature (Tg) of a novel, sustainable polymer.
| Polymer System | Predicted Tg (°C) | Experimental Tg (°C) | Model Type |
| Novel Polymer from myo-inositol | Approx. 200 | 210 | Machine Learning |
Future Research Directions and Emerging Trends for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate
Sustainable and Bio-Renewable Routes for Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate Derivatives
The imperative for more sustainable chemical manufacturing processes has spurred significant research into bio-renewable routes for producing Glycidyl (B131873) Methacrylate (B99206) (GMA) and its precursors. Traditional synthesis methods often rely on petrochemical feedstocks, but emerging research is focused on leveraging biomass and enzymatic processes to reduce the environmental footprint.
A significant area of investigation is the bio-based production of the key precursors to GMA: methacrylic acid and an epoxide source like glycidol (B123203) or epichlorohydrin (B41342). Researchers are exploring the fermentation of renewable feedstocks such as glucose to produce intermediates that can be catalytically converted to methacrylic acid. transparencymarketresearch.comgminsights.com Pathways involving the decarboxylation of bio-derived itaconic acid, mesaconic acid, and citraconic acid are showing promise. transparencymarketresearch.com For the epoxide component, glycerol, a co-product of biodiesel production, is being investigated as a renewable feedstock for the synthesis of epichlorohydrin, a key intermediate in one of the common GMA synthesis routes.
Furthermore, chemo-enzymatic approaches are being developed for the direct synthesis of GMA. One such method involves the enzymatic transesterification of a methacrylate ester with glycidol. fortunebusinessinsights.commytravaly.com This process can be conducted under mild conditions and offers high yields. fortunebusinessinsights.com The use of ionic liquids as a reaction medium in these enzymatic syntheses is also being explored to enhance efficiency and facilitate product separation. fortunebusinessinsights.commytravaly.com
| Synthesis Route | Bio-based Feedstock | Key Process | Potential Advantages | Key Research Focus |
|---|---|---|---|---|
| Bio-based Methacrylic Acid | Glucose | Fermentation followed by catalytic conversion (e.g., decarboxylation of itaconic acid) | Reduces reliance on petrochemicals for the methacrylate component. | Optimizing fermentation yields and developing efficient catalytic conversion processes. |
| Bio-based Epichlorohydrin | Glycerol (from biodiesel) | Chemical conversion | Valorization of a biodiesel co-product. | Improving the efficiency and sustainability of the conversion process. |
| Chemo-enzymatic Synthesis of GMA | Glycidol, Vinyl (meth)acrylate | Enzymatic transesterification | Mild reaction conditions, high selectivity, and potentially lower energy consumption. | Development of robust and reusable enzyme catalysts and efficient reaction media. |
Integration into Advanced Manufacturing Technologies (e.g., 3D Printing of Functional Polymers)
Glycidyl Methacrylate is becoming an increasingly important component in advanced manufacturing, particularly in the realm of 3D printing, also known as additive manufacturing. Its unique properties make it a valuable ingredient in the formulation of photocurable resins used in techniques like stereolithography (SLA). fortunebusinessinsights.commytravaly.com
In SLA, a liquid resin is selectively cured layer-by-layer using a light source. GMA and its derivatives, such as Bisphenol A glycidyl methacrylate (Bis-GMA) and Bisphenol A ethoxylate dimethacrylate (Bis-EMA), are frequently incorporated into these resins. fortunebusinessinsights.commytravaly.com The methacrylate group of GMA allows for rapid polymerization upon exposure to UV light, forming the cross-linked polymer network that constitutes the solid object. The presence of the epoxy group offers several advantages. It can be used for a secondary curing step, often thermally activated, to enhance the mechanical properties of the final printed part. Furthermore, the epoxy functionality can be leveraged for post-printing modification, allowing for the covalent attachment of various molecules to the surface of the 3D-printed object, thereby imparting specific functionalities. chemicalsunited.com
The versatility of GMA also extends to the 3D printing of functional polymers for biomedical applications. It is used in the synthesis of photo-crosslinkable hydrogels, such as Gelatin-GMA (Gel-GMA), which can be used as bio-inks for printing tissue engineering scaffolds. chemicalsunited.com These scaffolds can be designed with complex architectures to support cell growth and tissue regeneration. chemicalsunited.com The ability to functionalize these GMA-based hydrogels by reacting the epoxy groups with bioactive molecules further enhances their utility in creating sophisticated biomedical constructs. chemicalsunited.com
| GMA Derivative | Role in 3D Printing Resin | Resulting Properties of Printed Object | Example Application |
|---|---|---|---|
| Glycidyl Methacrylate (GMA) | Reactive diluent, crosslinking agent, provides sites for post-functionalization. | Improved mechanical strength, tunable surface chemistry. | Functional prototypes, microfluidic devices. |
| Bisphenol A glycidyl methacrylate (Bis-GMA) | Base monomer in many dental and biomedical resins. | High strength and stiffness, good biocompatibility. | Dental restorations, surgical guides. fortunebusinessinsights.commytravaly.com |
| Bisphenol A ethoxylate dimethacrylate (Bis-EMA) | Alternative to Bis-GMA with lower viscosity. | Improved processability of the resin, good mechanical properties. | Components requiring high resolution. fortunebusinessinsights.commytravaly.com |
| Gelatin-GMA (Gel-GMA) | Photo-crosslinkable hydrogel for bioprinting. | Biocompatible, biodegradable, supports cell adhesion and proliferation. | Tissue engineering scaffolds. chemicalsunited.com |
Development of Novel Functional Polymers Based on this compound
The dual reactivity of Glycidyl Methacrylate serves as a powerful platform for the development of a wide array of novel functional polymers. Researchers are actively exploring two primary strategies: the copolymerization of GMA with other functional monomers and the post-polymerization modification of poly(glycidyl methacrylate) (PGMA).
Copolymerization allows for the creation of polymers with a combination of properties derived from each monomer unit. For instance, copolymerizing GMA with hydrophobic monomers like n-butyl acrylate (B77674) can yield materials suitable for self-healing applications in coatings. growthmarketreports.com Conversely, copolymerization with hydrophilic monomers such as poly(ethylene glycol) methyl ether methacrylate can produce amphiphilic polymers with potential uses in drug delivery and biomaterials. growthmarketreports.com The incorporation of GMA into copolymers also allows for subsequent crosslinking through the epoxy group, enhancing the thermal and mechanical stability of the final material. mytravaly.com
Post-polymerization modification of PGMA is a particularly versatile approach to creating functional polymers. transparencymarketresearch.comgiiresearch.commarketresearchfuture.com The pendant epoxy groups along the PGMA backbone are readily susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, thiols, and carboxylic acids. transparencymarketresearch.comgiiresearch.commarketresearchfuture.com This enables the introduction of a vast range of chemical functionalities, allowing for the precise tailoring of the polymer's properties for specific applications. For example, reacting PGMA with specific amines can introduce pH-responsive or chelating properties, while reaction with fluorescent molecules can create materials for sensing applications. In the biomedical field, this strategy is being used to develop radiopaque polymers for medical imaging and to immobilize biomolecules onto polymer surfaces. chemicalsunited.com
| Strategy | Description | Example Functionalization | Resulting Polymer Properties and Applications |
|---|---|---|---|
| Copolymerization | Polymerizing GMA with other monomers containing desired functionalities. | Copolymerization with n-butyl acrylate and poly(ethylene glycol) methyl ether methacrylate. growthmarketreports.com | Hydrophobic or amphiphilic copolymers for self-healing coatings and biomedical applications. growthmarketreports.com |
| Post-polymerization Modification | Chemical modification of the epoxy groups on a pre-formed poly(glycidyl methacrylate) backbone. | Ring-opening with amines, thiols, or carboxylic acids. transparencymarketresearch.comgiiresearch.commarketresearchfuture.com | Polymers with pH-responsiveness, chelating abilities, biocompatibility, or specific optical properties for a wide range of applications. transparencymarketresearch.comchemicalsunited.comgiiresearch.commarketresearchfuture.com |
Addressing Current Challenges and Opportunities in this compound Research
The future of Glycidyl Methacrylate research and application is shaped by both challenges that need to be addressed and significant opportunities for growth and innovation.
One of the primary challenges relates to the health and safety of GMA. As with many reactive monomers, there are concerns about its potential for skin and respiratory irritation. fortunebusinessinsights.com This necessitates careful handling procedures and drives research into formulations that minimize exposure and residual monomer content in final products. Regulatory frameworks are also becoming more stringent, which can impact the use of GMA in certain applications, particularly those involving direct contact with food or biological systems. fortunebusinessinsights.com
Another challenge lies in controlling the polymerization process, especially when targeting complex polymer architectures. The dual reactivity of GMA can sometimes lead to undesired side reactions or premature crosslinking if not carefully managed. Research into more controlled polymerization techniques and selective reaction pathways is ongoing to overcome these limitations.
Despite these challenges, the opportunities for GMA are vast and expanding. The growing demand for high-performance materials in industries such as electronics, automotive, and aerospace is a major driver for GMA-based polymers, which offer enhanced adhesion, durability, and chemical resistance. mytravaly.comchemicalsunited.com The trend towards lightweighting in transportation, for example, creates a need for strong and reliable adhesives and composites where GMA is a key component.
The shift towards a bio-based economy presents a significant opportunity for GMA. As discussed in section 9.1, the development of sustainable and bio-renewable production routes for GMA and its derivatives will not only reduce its environmental impact but also open up new markets where green materials are favored. chemicalsunited.com
Furthermore, the unique reactivity of the epoxy group continues to unlock new possibilities in materials science. The ability to create functional surfaces, develop smart materials that respond to stimuli, and fabricate advanced biomedical devices are all areas where GMA research is expected to make significant contributions in the coming years. The ongoing exploration of novel copolymers and post-polymerization modification techniques will undoubtedly lead to the discovery of new materials with unprecedented properties and functionalities.
Q & A
Q. What are the recommended synthesis methods and characterization techniques for the copolymer of ethene and oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA)?
The copolymer is typically synthesized via free radical polymerization, often initiated by thermal or UV-activated initiators. For characterization, use:
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., epoxide rings in GMA at ~910 cm⁻¹ and ester carbonyl bands at ~1720 cm⁻¹) .
- Nuclear magnetic resonance (NMR) to confirm monomer incorporation ratios (e.g., ethylene’s backbone protons vs. GMA’s glycidyl group).
- Gel permeation chromatography (GPC) for molecular weight distribution analysis .
Q. What safety protocols are essential when handling oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA) in the lab?
- Exposure limits : Adhere to occupational exposure limits (OELs) for methacrylates:
- TWA : ≤100 ppm (Netherlands)
- STEL : ≤50 ppm for methyl methacrylate derivatives .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators for vapor protection .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks and epoxide sensitization .
Q. How does the reactivity of GMA’s epoxide group influence copolymer applications?
The epoxide group enables post-polymerization modifications, such as crosslinking with amines or thiols, enhancing material properties (e.g., adhesion, thermal stability). For example, glycidyl groups in GMA-containing polymers are used in coatings and adhesives for their tunable reactivity .
Advanced Research Questions
Q. How can researchers mitigate side reactions during copolymer synthesis (e.g., premature epoxide ring-opening)?
- Temperature control : Polymerize below 60°C to minimize thermal degradation of epoxide groups.
- Inhibitors : Add stabilizers like hydroquinone (50–100 ppm) to suppress radical-induced side reactions .
- Monomer purification : Pre-treat GMA with molecular sieves to remove moisture, which accelerates hydrolysis .
Q. How should contradictions in spectroscopic data (e.g., FTIR band assignments) be resolved?
Combine experimental data with computational modeling (e.g., MP2/6-311+G(3df,3pd) level) to distinguish overlapping bands. For example, Fermi resonances between CH stretches and ring vibrations in ethene-derived ozonides were resolved by simulating spectra . Validate assignments using isotopic labeling or temperature-dependent studies .
Q. What computational tools are effective for analyzing the copolymer’s structural stability?
- Density functional theory (DFT) : Predict bond dissociation energies of epoxide rings to assess thermal stability.
- Molecular dynamics (MD) : Simulate polymer chain dynamics under stress or solvent exposure .
- SHELX suite : Refine crystal structures if semicrystalline regions exist (e.g., in ethylene-rich copolymers) .
Q. How does the copolymer’s stability vary under oxidative or hydrolytic conditions?
Q. What mechanistic insights exist for epoxide ring-opening reactions in GMA-containing copolymers?
Ring-opening proceeds via nucleophilic attack (e.g., by amines), following second-order kinetics. In situ FTIR can track epoxide conversion, while quantum mechanical calculations (e.g., NBO analysis) reveal charge distribution during transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
